molecular formula C23H31ClO6 B1212666 9alpha-Chlorocortisol acetate CAS No. 29042-01-1

9alpha-Chlorocortisol acetate

Cat. No. B1212666
CAS RN: 29042-01-1
M. Wt: 438.9 g/mol
InChI Key: HTJFRKHNCHTUNL-GSLJADNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-11beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a corticosteroid hormone.

Scientific Research Applications

Metabolic and Binding Studies

  • Metabolism in Kidney : A study by Rafestin-Oblin et al. (1977) examined the metabolism of 9alpha-fluorocortisol in rat kidneys, revealing that it is metabolized variably based on experimental conditions. The primary metabolite formed was identified as 20(xi)-dihydro-9alpha-fluorocortisol. This study highlighted the compound's binding to both mineralocorticoid and glucocorticoid receptors, offering insights into its metabolic pathways in renal tissues Rafestin-Oblin, Michaud, Nakane, & Corvol, 1977.

Therapeutic Potential

  • Anti-Angiogenic Activity : Yamaji et al. (1999) reported on the anti-angiogenic activity of 9alpha-fluoromedroxyprogesterone acetate (FMPA), a synthetic analog of medroxyprogesterone acetate, demonstrating significant inhibition of angiogenic response. The study suggests potential therapeutic applications for diseases associated with angiogenesis Yamaji, Tsuboi, Murata, Uchida, Kohno, Sugino, Hibino, Shimamura, & Oikawa, 1999.

Development of Selective Antagonists

  • Advancement in Antimineralocorticoid Drugs : Ménard (2004) discussed the development of selective antimineralocorticoid drugs, mentioning the role of 9alpha-fluorohydrocortisone in the early stages. The study highlights the evolution and methodology in creating more selective drugs for hypertension and congestive heart failure treatment Ménard, 2004.

Hormonal Interactions

  • Hypophysectomy and Corticoid Actions : A study by Ventura and Selye (1957) demonstrated how hypophysectomy (removal of the pituitary gland) influenced the actions of 9[α]-chlorocortisol acetate in rats, affecting tissue responses to corticoids Ventura & Selye, 1957.

Anti-Tumor Applications

properties

CAS RN

29042-01-1

Product Name

9alpha-Chlorocortisol acetate

Molecular Formula

C23H31ClO6

Molecular Weight

438.9 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31ClO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1

InChI Key

HTJFRKHNCHTUNL-GSLJADNHSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)O

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)O

Other CAS RN

29042-01-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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